6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,4-dimethyl-1,2,3,4-tetrahydroquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction can lead to the formation of tetrahydroquinoline derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrahydroquinolines, while oxidation can produce quinoline derivatives .
Scientific Research Applications
6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The bromine atom and the tetrahydroquinoline ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the position of the bromine atom.
1,2,3,4-Tetrahydroisoquinoline: Lacks the bromine and methyl groups but shares the tetrahydroquinoline core.
Uniqueness
6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and methyl groups, which confer specific reactivity and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H14BrN |
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Molecular Weight |
240.14 g/mol |
IUPAC Name |
6-bromo-1,4-dimethyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C11H14BrN/c1-8-5-6-13(2)11-4-3-9(12)7-10(8)11/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
QEYSCYKOWDIRRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C2=C1C=C(C=C2)Br)C |
Origin of Product |
United States |
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